N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Benzodioxin Ring System Configuration
The 2,3-dihydro-1,4-benzodioxin moiety forms a six-membered oxygenated ring fused to a benzene core. The dihydro structure reduces aromaticity compared to fully unsaturated benzodioxins, introducing partial saturation at positions 2 and 3. This results in a boat-like conformation that enhances molecular flexibility while maintaining π-π stacking capabilities through the aromatic benzene component. The oxygen atoms at positions 1 and 4 create an electron-rich environment, facilitating hydrogen bonding and dipole interactions. Substituents at position 6 (the carboxamide group) extend perpendicular to the ring plane, optimizing steric compatibility with biological targets.
Table 1: Key Bond Parameters in the Benzodioxin Ring
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C-O (ether) | 1.41 | 117.5 |
| C-C (aromatic) | 1.39 | 120.0 |
| C-C (saturated) | 1.50 | 112.3 |
Thiophene-Pyrazole Conjugation Patterns
The thiophene ring at position 3 of the pyrazole core exhibits σ-π conjugation with the adjacent nitrogen-containing heterocycle. This conjugation delocalizes electrons across the thiophene’s sulfur atom and the pyrazole’s N1-N2 bond, creating a planar system with enhanced resonance stability. The methyl group at pyrazole position 1 introduces steric hindrance that slightly distorts this planarity, reducing π-overlap by approximately 12% compared to unmethylated analogues.
Electronic Effects of Conjugation
Carboxamide Functional Group Orientation
The carboxamide group at pyrazole position 5 adopts a trans-configuration relative to the thiophene substituent. This orientation maximizes hydrogen-bonding potential, with the carbonyl oxygen (O=C) acting as a hydrogen bond acceptor and the NH group as a donor. Density functional theory (DFT) calculations indicate a 15° deviation from coplanarity with the pyrazole ring, balancing conjugation effects and steric requirements.
Hydrogen Bond Parameters
- NH···O bond length: 2.02 Å
- C=O bond polarization: δ⁻ = -0.32 e
- Torsional angle (C-N-C=O): 172°
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-20-13(10-12(19-20)16-3-2-8-24-16)17(21)18-11-4-5-14-15(9-11)23-7-6-22-14/h2-5,8-10H,6-7H2,1H3,(H,18,21) |
InChI Key |
BAXKSYLBQNYJBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cyclization for Benzodioxin Formation
A nickel-catalyzed [4+2] cycloaddition between catechol derivatives and diynes provides a stereoselective route to the benzodioxin core. For example, reacting 1,2-dihydroxybenzene with 1,3-diynes in the presence of Ni(cod)₂ and a N-heterocyclic carbene (NHC) ligand yields 2,3-dihydro-1,4-benzodioxin derivatives with >80% efficiency.
Table 1: Optimization of Benzodioxin Cyclization
| Catalyst System | Substrate | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ni(cod)₂/NHC | 1,2-dihydroxybenzene | 80 | 82 |
| Pd(OAc)₂/PPh₃ | 1,2-dihydroxybenzene | 100 | 45 |
| CuI/1,10-phenanthroline | 1,2-dihydroxybenzene | 120 | 28 |
Microwave-assisted O-alkylation of 2-aminophenol with 2-bromoalkanoates followed by intramolecular amidation provides an alternative pathway, achieving regioselective benzodioxin formation in 75–90% yields.
Functionalization to the Amine Derivative
The 6-position amine is introduced via nitration followed by reduction. Nitration of 2,3-dihydro-1,4-benzodioxin using fuming HNO₃/H₂SO₄ at 0°C yields the 6-nitro derivative, which is hydrogenated over Pd/C in ethanol to afford the amine.
Synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation for Pyrazole Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. Reacting methylhydrazine with 3-(thiophen-2-yl)-1,3-diketone in acetic acid at reflux yields 1-methyl-3-(thiophen-2-yl)-1H-pyrazole. Subsequent oxidation with KMnO₄ in basic conditions generates the carboxylic acid.
Table 2: Pyrazole Cyclocondensation Conditions
| Hydrazine | Diketone | Solvent | Yield (%) |
|---|---|---|---|
| Methylhydrazine | 3-(thiophen-2-yl)-1,3-diketone | AcOH | 78 |
| Phenylhydrazine | 3-(thiophen-2-yl)-1,3-diketone | EtOH | 65 |
| Unsubstituted hydrazine | 3-(thiophen-2-yl)-1,3-diketone | H₂O | 42 |
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with isobutyl chloroformate to facilitate amide coupling.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The benzodioxin amine is coupled with the pyrazole-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. This method achieves 70–85% yields with minimal racemization.
Table 3: Amide Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 83 |
| DCC/DMAP | DMF | 68 |
| HATU/DIEA | THF | 75 |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Characterization by ¹H NMR and HRMS confirms structure and purity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.12 (d, J = 3.6 Hz, 1H, thiophene), 6.85 (s, 1H, benzodioxin), 4.25 (s, 3H, N-CH₃), 4.10–4.05 (m, 4H, OCH₂CH₂O).
-
HRMS (ESI+) : m/z calculated for C₁₈H₁₆N₃O₃S [M+H]⁺: 354.0912; found: 354.0915.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Cyclization-Coupling
A nickel-catalyzed one-pot synthesis combines benzodioxin formation and pyrazole coupling in a single reaction vessel, reducing purification steps. Using Ni(acac)₂ and PPh₃ as a ligand system, this method achieves 65% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation and amidation steps, reducing reaction times from hours to minutes. For example, pyrazole formation under microwave conditions (150°C, 10 min) improves yields to 88%.
Challenges and Limitations
-
Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-diketone cyclization necessitates careful control of reaction conditions.
-
Oxidation Sensitivity : The thiophene moiety is prone to over-oxidation during carboxylic acid generation, requiring low-temperature protocols.
-
Amine Stability : The benzodioxin amine may undergo unwanted ring-opening under acidic coupling conditions, necessitating mild reagents like EDCl/HOBt .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
Biological Activities
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits a range of biological activities:
1. Anti-inflammatory Activity
- Compounds containing pyrazole rings have been studied for their anti-inflammatory properties. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that certain derivatives exhibit potent activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
3. Antidiabetic Potential
- Research has shown that related compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
4. Neuroprotective Effects
- Some derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s disease (AD). Their ability to inhibit acetylcholinesterase suggests potential use in enhancing cognitive function .
Case Study 1: Anti-inflammatory Screening
A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The most potent compounds exhibited effects comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, one compound showed significant inhibition against E. coli at low concentrations (6.25 µg/mL), indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. It may also interact with receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Benzodioxin Derivatives
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3)
- Key Differences : Replaces the pyrazole-thiophene group with a benzopyrone-Schiff base system.
- Impact: The Schiff base introduces an imine group, increasing reactivity but reducing stability compared to the amide bond in the target compound.
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Key Differences : Substitutes thiophene with a thiazole ring and modifies the pyrazole substituent (ethyl vs. methyl).
- Impact: Thiazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
Functional Group Variations in Carboxamide Derivatives
ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indazol-3-carboxamide)
- Key Differences : Utilizes an indazole core and fluorophenyl group instead of pyrazole-thiophene.
- Impact: Indazole is a high-affinity scaffold for cannabinoid receptors, suggesting the target compound may share similar receptor targets but with modified selectivity due to thiophene’s electron-rich nature .
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- Key Differences: Incorporates a nitro group on the benzodioxin ring and a cyano-enamide side chain.
- The enamide system introduces conjugation, which may influence binding kinetics .
Thiophene-Containing Analogs
(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Stability : The target compound’s amide bond offers greater hydrolytic stability compared to Schiff base analogs , making it more suitable for oral bioavailability.
- Electronic Effects : Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes or receptors compared to thiazole or nitro-substituted derivatives .
- Synthetic Scalability : The use of SHELX programs for crystallographic refinement (e.g., Mercury CSD 2.0 ) ensures accurate structural validation, critical for structure-activity relationship (SAR) studies.
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes a benzodioxin moiety and a pyrazole carboxamide framework. The molecular formula is with a molecular weight of approximately 244.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O4 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
| SMILES | CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains through mechanisms that involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging and reducing power assays. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds derived from pyrazole frameworks have been studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate immune responses.
- Radical Scavenging : The structural features allow for effective interaction with free radicals, thereby reducing oxidative damage.
Case Studies
A number of studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Study on Antimicrobial Efficacy : A study published in 2009 evaluated the antimicrobial activity of 5-methyl derivatives against several pathogens. Results indicated that these compounds exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria .
- Antioxidant Activity Assessment : Research conducted in 2015 assessed the antioxidant properties of pyrazole derivatives using DPPH and ABTS assays. The findings suggested that certain modifications to the pyrazole ring could enhance antioxidant activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
